molecular formula C11H15ClN2O4S B1597944 5-(3,3-Dimethylureido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680618-14-8

5-(3,3-Dimethylureido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No. B1597944
CAS RN: 680618-14-8
M. Wt: 306.77 g/mol
InChI Key: XGEJPGJBEGCJLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DEAC typically involves the reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst. This process introduces an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .


Molecular Structure Analysis

The molecular formula of DEAC is C11H15ClN2O4S, with a molecular weight of 306.77 g/mol. The structure consists of an ethoxybenzene ring with a sulfonyl chloride group attached.


Chemical Reactions Analysis

DEAC can be used as an alkylating agent in Friedel-Crafts alkylation reactions. It undergoes electrophilic aromatic substitution, where a carbocation attacks the aromatic ring, replacing one of the aromatic protons with an alkyl group .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 132-134°C .
  • Solubility : Soluble in water, carbon tetrachloride, chloroform, methylene chloride, and benzene .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Applications

Sulfonyl chloride derivatives have been synthesized and evaluated for their inhibitory effects on enzymes such as acetylcholinesterase, demonstrating potential therapeutic applications for diseases like Alzheimer's. For instance, a study by Abbasi et al. (2018) describes the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides and their evaluation as acetylcholinesterase inhibitors, indicating potential for Alzheimer's disease treatment (Abbasi et al., 2018).

Chemical Synthesis and Molecular Interactions

Research on the thermodynamic interactions within binary mixtures of dimethyl sulfoxide with various benzene derivatives, including sulfonyl chloride-related compounds, provides insights into chemical synthesis and molecular interactions (Aralaguppi et al., 1992). Such studies are crucial for understanding the fundamental properties and potential applications of chemical compounds in various industrial and pharmaceutical contexts.

Sensor Development and Metal Ion Detection

The synthesis of fluorescent di-dansyl substituted ethoxy compounds, including reactions with sulfonyl chloride derivatives, highlights their application in developing sensors for metal ion detection. For example, research by Qureshi et al. (2019) demonstrates the use of dansyl sulfonyl chloride derivatives in creating sensors selective for antimony and thallium metals, showcasing the compound's utility in environmental monitoring and health safety (Qureshi et al., 2019).

Mechanism of Action

The mechanism involves the attack of an aromatic ring on a carbocation, resulting in the replacement of an aromatic proton by the alkyl group. This process is similar to other electrophilic aromatic substitution reactions .

Safety and Hazards

DEAC is for research and development use only. It is not intended for medicinal or household purposes. Specific safety data can be found in the material safety data sheets (MSDS) .

properties

IUPAC Name

5-(dimethylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-4-18-9-6-5-8(13-11(15)14(2)3)7-10(9)19(12,16)17/h5-7H,4H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEJPGJBEGCJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N(C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374442
Record name 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride

CAS RN

680618-14-8
Record name 5-[[(Dimethylamino)carbonyl]amino]-2-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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